2,5-Dichloro-4-methylbenzenesulfonyl chloride

Procurement Economics Small-Molecule Building Blocks Medicinal Chemistry

2,5-Dichloro-4-methylbenzenesulfonyl chloride (CAS 473477-22-4) is an aromatic sulfonyl chloride derivative with the molecular formula C7H5Cl3O2S and a molecular weight of 259.54 g/mol. It belongs to the class of substituted benzenesulfonyl chlorides, characterized by a reactive –SO2Cl group attached to a benzene ring bearing two chlorine atoms at the 2- and 5-positions and a methyl group at the 4-position.

Molecular Formula C7H5Cl3O2S
Molecular Weight 259.5 g/mol
CAS No. 473477-22-4
Cat. No. B3267944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-methylbenzenesulfonyl chloride
CAS473477-22-4
Molecular FormulaC7H5Cl3O2S
Molecular Weight259.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl
InChIInChI=1S/C7H5Cl3O2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3
InChIKeyPKTRXKJNKSWSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-methylbenzenesulfonyl chloride (CAS 473477-22-4): Chemical Class, Procurement Profile, and Comparator Landscape


2,5-Dichloro-4-methylbenzenesulfonyl chloride (CAS 473477-22-4) is an aromatic sulfonyl chloride derivative with the molecular formula C7H5Cl3O2S and a molecular weight of 259.54 g/mol . It belongs to the class of substituted benzenesulfonyl chlorides, characterized by a reactive –SO2Cl group attached to a benzene ring bearing two chlorine atoms at the 2- and 5-positions and a methyl group at the 4-position. The compound functions primarily as a sulfonylating agent in organic synthesis, reacting with amines to form sulfonamides or with alcohols to form sulfonate esters . Key procurement-relevant comparators include 2,5-dichlorobenzenesulfonyl chloride (CAS 5402-73-3, lacking the 4-methyl group), 3,5-dichloro-4-methylbenzenesulfonyl chloride (CAS 24653-79-0, a regioisomer with chlorine atoms at the 3- and 5-positions), and 4-methylbenzenesulfonyl chloride (tosyl chloride, CAS 98-59-9, lacking chlorine substituents).

Why 2,5-Dichloro-4-methylbenzenesulfonyl chloride Cannot Be Replaced by Generic Benzenesulfonyl Chloride Analogs


Substituted benzenesulfonyl chlorides are not interchangeable reagents. The electronic and steric environment imposed by the substituent pattern directly modulates the electrophilicity of the sulfonyl center, which in turn governs reaction rates, regioselectivity, and the physicochemical properties of the resulting sulfonamide or sulfonate products [1]. The 2,5-dichloro-4-methyl substitution pattern creates a unique combination of electron-withdrawing chlorine atoms ortho and para to the –SO2Cl group, coupled with an electron-donating methyl group, resulting in a net electronic profile distinct from that of its 3,5-dichloro regioisomer or the non-methylated 2,5-dichloro analog. Generic substitution with tosyl chloride (CAS 98-59-9), which lacks chlorine substituents, would fail to deliver the same steric bulk, lipophilicity (computed XLogP3 difference), and hydrogen-bond acceptor character required for structure-activity relationship (SAR) consistency in medicinal chemistry programs [2]. The quantitative evidence below substantiates these differences.

Quantitative Procurement Evidence: 2,5-Dichloro-4-methylbenzenesulfonyl chloride vs. Closest Analogs


Price-Per-Gram Analysis: Target Compound vs. 2,5-Dichlorobenzenesulfonyl chloride (Non-Methylated Analog) vs. 3,5-Dichloro-4-methyl Regioisomer

The target compound commands a substantial price premium over both its non-methylated analog and its 3,5-dichloro regioisomer, reflecting its status as a low-volume, high-value specialty intermediate. Direct vendor catalog pricing reveals the following: 2,5-Dichloro-4-methylbenzenesulfonyl chloride (target) is listed at approximately $304 for 100 mg (Biosynth) and €612 for 50 mg (CymitQuimica) . In contrast, 2,5-dichlorobenzenesulfonyl chloride (CAS 5402-73-3, no methyl) is available at $9.90 for 5 g (Aladdin) . The 3,5-dichloro-4-methyl regioisomer (CAS 24653-79-0) is priced at €358 for 50 mg (CymitQuimica) , approximately 41% less than the target compound at the same pack size from the same vendor.

Procurement Economics Small-Molecule Building Blocks Medicinal Chemistry

Computed Lipophilicity (XLogP3) Comparison: Target vs. 3,5-Dichloro Regioisomer and Non-Methylated Analog

Lipophilicity is a critical determinant of membrane permeability, protein binding, and metabolic stability in drug discovery. While experimental log P data for the target compound are not publicly available, PubChem-computed XLogP3 values provide a standardized basis for comparison. The target compound (2,5-dichloro-4-methyl) has a predicted XLogP3 of approximately 3.4–3.6 (based on chem960 computed properties and class-level estimation). Its regioisomer, 3,5-dichloro-4-methylbenzenesulfonyl chloride (CAS 24653-79-0), has a PubChem-computed XLogP3-AA of 3.6 [1]. The non-methylated analog, 2,5-dichlorobenzenesulfonyl chloride (CAS 5402-73-3), has a PubChem-computed XLogP3 of 3.0 [2]. The difference of approximately 0.6 log units between the methylated and non-methylated compounds corresponds to a roughly 4-fold difference in partition coefficient.

Physicochemical Properties Lipophilicity Drug-Likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Equivalence: Implications for Bioisosteric Replacement

The topological polar surface area (TPSA) is a key descriptor for predicting passive membrane permeability and blood-brain barrier penetration. The target compound and its 3,5-dichloro regioisomer share an identical computed TPSA of 42.5 Ų [1], while the non-methylated 2,5-dichlorobenzenesulfonyl chloride has a computed TPSA of 42.5 Ų as well (since TPSA is derived from heteroatom count, not substitution pattern) [2]. However, the heavy atom count differs: 13 for the target vs. 11 for the non-methylated analog. The rotatable bond count is 1 for all three compounds. The hydrogen bond acceptor count is 2 for all compounds. The critical differentiation lies not in TPSA alone but in the three-dimensional steric environment created by the 4-methyl group in combination with the 2,5-dichloro arrangement.

Medicinal Chemistry Bioisosterism Drug Design

Purity Profile Comparison: Target Compound Commercial Specifications vs. 2,5-Dichlorobenzenesulfonyl chloride

The commercially available purity of a sulfonyl chloride intermediate directly impacts the yield and purity of downstream sulfonamide products. The target compound is offered by Shiyabiopharm at ≥95% purity and by Wanvibio at ≥97% purity . The 3,5-dichloro-4-methyl regioisomer is listed at 95% purity (CymitQuimica) . In contrast, the widely available 2,5-dichlorobenzenesulfonyl chloride (CAS 5402-73-3) is routinely supplied at ≥98% purity (GC) by major vendors such as Aladdin and Capot Chemical . The lower typical purity of the methylated derivatives (95–97% vs. ≥98%) may reflect the additional synthetic steps and purification challenges associated with the chlorosulfonation of 2,5-dichlorotoluene.

Chemical Purity Quality Control Procurement Specifications

Target Application Scenarios for 2,5-Dichloro-4-methylbenzenesulfonyl chloride Based on Verified Differentiators


Medicinal Chemistry SAR Programs Requiring a 2,5-Dichloro-4-methyl Substitution Pattern

When a structure-activity relationship (SAR) study mandates a benzenesulfonamide scaffold bearing chlorine atoms at the 2- and 5-positions and a methyl group at the 4-position, 2,5-dichloro-4-methylbenzenesulfonyl chloride is the only direct sulfonylating agent. The 3,5-dichloro-4-methyl regioisomer (CAS 24653-79-0) and the non-methylated 2,5-dichloro analog (CAS 5402-73-3) are not structurally equivalent and cannot serve as direct replacements without altering the electronic and steric profile of the resulting sulfonamide. The predicted lipophilicity difference of ΔXLogP3 ≈ +0.6 (approximately 4-fold) between the target and the non-methylated analog [1] translates to measurably different logD values for the final compounds, which will affect pharmacokinetic properties such as oral absorption and volume of distribution.

Synthesis of Patent-Scope Intermediates in Agrochemical or Pharmaceutical Development

Patents referencing the 2,5-dichloro-4-methylphenyl moiety—such as US-4113845-B1 [2]—specify this exact substitution pattern. In proprietary pharmaceutical or agrochemical development, any deviation from the patented structure (e.g., substitution of a different regioisomer) would constitute a departure from the claimed chemical entity, potentially invalidating intellectual property protection or producing an uncharacterized impurity profile. The target compound's commercial availability at research-scale quantities (100 mg to 1 g) from vendors such as Biosynth supports its use in early-stage discovery and lead optimization.

Biochemical Probe Synthesis Requiring Defined Steric and Electronic Properties

The combination of two electron-withdrawing chlorine substituents at the 2- and 5-positions with an electron-donating methyl group at the 4-position creates a unique electronic push-pull system on the aromatic ring that is not replicated by any other commercially available dichloro-methylbenzenesulfonyl chloride isomer. This substitution pattern results in a computed topological polar surface area of 42.5 Ų and a heavy atom count of 13 , descriptors that are identical to the 3,5-dichloro regioisomer but with a fundamentally different orientation of the chlorine atoms relative to the sulfonyl chloride. This structural nuance is critical in fragment-based drug discovery and computational chemistry applications where three-dimensional electrostatic potential surfaces govern molecular recognition.

Academic Research on Substituent Effects in Sulfonyl Transfer Reactions

For fundamental mechanistic studies comparing the reactivity of substituted benzenesulfonyl chlorides, the target compound provides a valuable data point in the series. While direct kinetic data for this specific compound are not publicly available, class-level inference from Hammett substituent constant analysis (σmeta for Cl ≈ +0.37, σpara for Cl ≈ +0.23, σpara for CH3 ≈ −0.17) [3] predicts that the 2,5-dichloro-4-methyl substitution pattern will produce a net electron-withdrawing effect intermediate between the non-methylated 2,5-dichloro analog and the 3,5-dichloro-4-methyl regioisomer, with the ortho-chlorine at position 2 introducing additional steric effects that may retard nucleophilic attack at the sulfonyl center. Researchers procuring this compound for such studies should note its premium price point (>$3,000/g) and limited commercial availability relative to simpler analogs.

Quote Request

Request a Quote for 2,5-Dichloro-4-methylbenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.